4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione
Description
Properties
CAS No. |
7399-22-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO3/c21-17(15-9-5-2-6-10-15)16-13-20(19(23)18(16)22)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
FOTOLSTZXQXKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approach Using Substituted Coumarins and Amines
A highly relevant synthetic route involves the reaction of 3-benzoyl-substituted coumarins with amines, including 2-phenylethylamine, to afford the corresponding 3,4-disubstituted pyrrolidine-2,3-diones. This method is characterized by:
- Starting materials: 3-benzoyl-2H-chromen-2-one (a coumarin derivative) and 2-phenylethylamine.
- Reaction conditions: Solvent-free or mild heating conditions, often at room temperature or slightly elevated temperatures.
- Reaction time: Variable, ranging from hours to several days depending on substrate reactivity.
- Yield: Moderate to good yields (around 50-62% for benzoyl derivatives).
The mechanism involves a nucleophilic attack by the amine on the coumarin carbonyl, followed by rearrangement and ring closure to form the pyrrolidine-2,3-dione core.
Table 1: Reaction Yields and Times for Pyrrolidine-2,3-dione Derivatives from 3-Substituted Coumarins
| Coumarin Derivative | Amine Used | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| 3-Benzoyl-2H-chromen-2-one | 2-Phenylethylamine | 115 | 52 |
| 3-Pivaloyl-2H-chromen-2-one | 2-Phenylethylamine | 18 | 62 |
| 3-Isobutyryl-2H-chromen-2-one | 2-Phenylethylamine | 120 | 49 |
Source: Adapted from studies on 3-substituted coumarins to pyrrolidine-2,3-diones synthesis
Multicomponent Reactions Involving Ethyl 2,4-Dioxovalerate, Aromatic Aldehydes, and Amines
Another synthetic strategy involves a one-pot multicomponent reaction (MCR) of:
- Ethyl 2,4-dioxovalerate
- Aromatic aldehydes (e.g., benzaldehyde)
- Amines (e.g., aniline or 2-phenylethylamine)
in solvents such as ethanol or glacial acetic acid. The process proceeds via the formation of intermediate pyrrolidinone derivatives, which upon further reaction with amines yield 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives.
Key observations include:
- Ethanol as solvent improves yield significantly compared to glacial acetic acid.
- Yields for similar pyrrolidine-2,3-dione derivatives range from 70% to 77%.
- The reaction mechanism involves condensation, cyclization, and enamine formation steps.
Table 2: Effect of Solvent and Reactant Ratios on Yield in MCR Synthesis
| Solvent | Reactant Ratio (Aldehyde:Amine:Ethyl 2,4-dioxovalerate) | Yield (%) |
|---|---|---|
| Glacial Acetic Acid | 1:1:1 | 70 |
| Glacial Acetic Acid | 1:1:1.5 | 77 |
| Ethanol | 1:1:1.5 | >77 |
Nucleophilic Acyl Substitution Using Pyrrolidine-3-carboxylic Acid Derivatives
A stepwise synthetic route involves:
- Preparation of pyrrolidine-3-carboxylic acid derivatives protected with benzyl or carbamate groups.
- Activation of carboxylic acid groups using carbonyldiimidazole (CDI).
- Coupling with aromatic amines or diamines.
- Deprotection and cyclization to yield substituted pyrrolidine-2,3-diones.
This method is exemplified in the synthesis of benzimidazole carboxamide derivatives but is adaptable to the preparation of this compound by substituting the amine component accordingly.
- Use of CDI for activation under mild conditions.
- Hydrogenolysis for removal of protecting groups.
- Purification by column chromatography.
Source: NCBI PMC article on benzimidazole derivatives synthesis
Summary Table of Preparation Methods
| Methodology | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Coumarin + Amine Rearrangement | 3-Benzoyl coumarin + 2-phenylethylamine | Solvent-free or mild heating, RT to 60 °C | 49-62 | Longer reaction times (up to 120 h) |
| Multicomponent Reaction (MCR) | Ethyl 2,4-dioxovalerate + benzaldehyde + amine | Ethanol or acetic acid, RT | 70-77+ | Ethanol improves yield |
| Nucleophilic Acyl Substitution (CDI activation) | Pyrrolidine-3-carboxylic acid derivative + amine | Mild, CDI activation, hydrogenolysis | Moderate to good | Stepwise, requires protecting groups |
| Catalytic Methods (Zr, Amberlyst-15) | N-acyl aminoaldehydes + 1,3-dicarbonyls | Catalysts, elevated temps | Variable | Mainly for related heterocycles |
In-Depth Research Findings and Mechanistic Insights
The coumarin-based synthesis involves a nucleophilic attack by the amine on the coumarin carbonyl, followed by ring opening and rearrangement to the pyrrolidine-2,3-dione core. The reaction is sensitive to substituents on the coumarin and the nature of the amine, affecting yield and reaction time.
Multicomponent reactions proceed via initial condensation of aldehyde and amine to form Schiff bases, which then react with ethyl 2,4-dioxovalerate to form intermediate 3-pyrrolin-2-ones. Subsequent reaction with amines leads to enamine-substituted pyrrolidine-2,3-diones. Density functional theory (DFT) studies have elucidated the stepwise mechanism, highlighting the importance of solvent choice and reactant ratios.
CDI-mediated activation allows for selective coupling of carboxylic acid derivatives with amines, facilitating the formation of amide intermediates that cyclize to the pyrrolidine-2,3-dione structure. Hydrogenolysis is employed to remove benzyl protecting groups, enabling further functionalization.
Chemical Reactions Analysis
4-benzoyl-1-phenethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzoyl-1-phenethylpyrrolidine-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,3-dione Derivatives
Structural and Substituent Variations
Key structural differences among pyrrolidine-2,3-dione derivatives arise from substituents at the N-1, C-4, and C-5 positions. Below is a comparative analysis:
From Tretyakov and Maslivets (2023); *From Sahu et al. (2008) and related studies.
Key Observations:
- Lipophilicity : The benzoyl and phenylethyl groups in the target compound increase its lipophilicity compared to carboxy-substituted derivatives (e.g., Mansor’s 2,3-dioxo-4-carboxy-pyrrolidines), which may favor blood-brain barrier penetration .
- Steric Hindrance : The 2-phenylethyl chain introduces greater steric bulk than smaller N-1 substituents (e.g., methylamine), possibly affecting target binding selectivity .
Computational Studies:
- Molecular Dynamics (MD) Simulations : Studies using GROMACS and CHARMM36m force fields have modeled pyrrolidine-2,3-dione derivatives to predict stability and protein interactions. For example, Ravikumar et al. (2008) used docking to identify Cathepsin K inhibitors, suggesting that bulky N-1 substituents (e.g., phenylethyl) may reduce binding entropy .
- Binding Affinity: MM-PBSA calculations (Kumari et al., 2014) could quantify differences in interaction energies between the target compound and analogs, such as those with morpholinone substituents .
Challenges and Opportunities
- Synthetic Complexity : The target compound’s synthesis may require stringent conditions to avoid diketone reduction or racemization, unlike simpler carboxy derivatives .
- Selectivity Optimization : Comparative MD simulations (e.g., using SwissParam) could guide substituent modifications to improve selectivity over off-target proteins .
Biological Activity
4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by a pyrrolidine ring with two carbonyl groups at the 2 and 3 positions and a benzoyl substituent at the 4 position. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound features:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- Carbonyl groups : Two carbonyl (C=O) groups at positions 2 and 3, contributing to its reactivity.
- Benzoyl group : A benzoyl substituent at position 4 enhances its potential for various biological interactions.
- Phenethyl group : Attached to the nitrogen atom, influencing its pharmacological properties.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its antimicrobial and potential anticancer effects.
- Targeting Pathways : The compound might influence various cellular pathways involved in cell proliferation and apoptosis, although detailed studies are required to elucidate these mechanisms fully .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds within the pyrrolidine class. For instance:
These findings highlight the promising biological activities associated with pyrrolidine derivatives and suggest that further exploration of this compound could yield valuable insights into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
